
4-Oxodecanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxodecanal is an organic compound with the molecular formula C10H18O2. It belongs to the class of medium-chain aldehydes, characterized by a chain length containing between 6 and 12 carbon atoms . This compound is also known by its IUPAC name, Decanal, 4-oxo-.
Vorbereitungsmethoden
4-Oxodecanal can be synthesized through various methods. One common synthetic route involves the reduction of carboxylic acids to aldehydes. For instance, 6-oxodecanoic acid can be reduced to 6-oxodecanal using lithium tri(tert-butoxy)aluminum hydride in tetrahydrofuran under controlled temperature conditions . The reaction involves cooling the mixture to -90°C and then adding the reducing agent.
Analyse Chemischer Reaktionen
4-Oxodecanal undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids.
Reduction: It can be reduced to primary alcohols.
Substitution: It can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Oxodecanal has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It is studied for its role in metabolic pathways and its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents due to its aldehyde functional group
Wirkmechanismus
The mechanism of action of 4-oxodecanal involves its interaction with specific molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, which can then undergo further reactions. Its effects on biological systems are mediated through its ability to modify proteins and other biomolecules.
Vergleich Mit ähnlichen Verbindungen
4-Oxodecanal can be compared with other medium-chain aldehydes, such as:
Hexanal: A six-carbon aldehyde with similar reactivity but different physical properties.
Octanal: An eight-carbon aldehyde used in the fragrance industry.
Decanal: A ten-carbon aldehyde without the oxo group, used in flavorings and perfumes.
The uniqueness of this compound lies in its oxo group, which imparts distinct chemical properties and reactivity compared to other aldehydes .
Eigenschaften
CAS-Nummer |
43160-78-7 |
|---|---|
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
4-oxodecanal |
InChI |
InChI=1S/C10H18O2/c1-2-3-4-5-7-10(12)8-6-9-11/h9H,2-8H2,1H3 |
InChI-Schlüssel |
UKCSOARNKKNOCN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(=O)CCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(3,4-Dihydroxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B14157960.png)
![Methyl 4-[(2,3,4,5,6-pentafluorophenoxy)methyl]benzoate](/img/structure/B14157963.png)
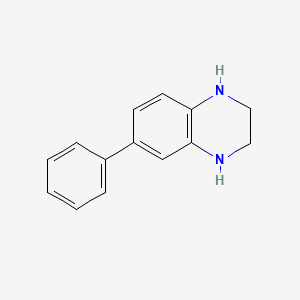
![[(E)-2-(oxan-2-yl)ethenyl]boronic acid](/img/structure/B14157994.png)
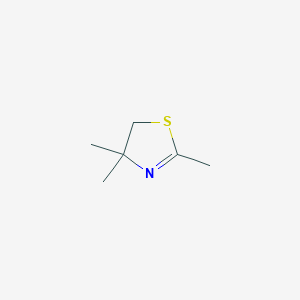
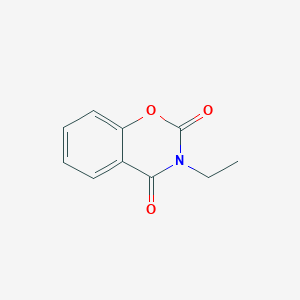


![2,2,2-trifluoro-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B14158016.png)
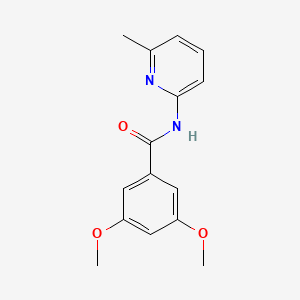
![2-Pentylsulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B14158022.png)

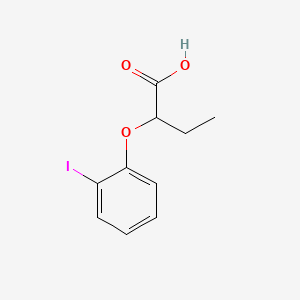
![1-[(3-Methylnaphthalen-2-yl)methyl]piperidine](/img/structure/B14158036.png)
